
4-Bromo-1-isopropyl-1H-pyrazole
Overview
Description
4-Bromo-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole typically involves the bromination of 1-isopropyl-1H-pyrazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the original compound.
Coupling Products: Biaryl or other complex structures formed through coupling reactions.
Scientific Research Applications
4-Bromo-1-isopropyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Comparison: 4-Bromo-1-isopropyl-1H-pyrazole is unique due to its isopropyl substituent, which can influence its reactivity and biological activity compared to other similar compounds. The presence of the isopropyl group may enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems .
Biological Activity
4-Bromo-1-isopropyl-1H-pyrazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article elaborates on its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H11BrN2, featuring a pyrazole ring with a bromine atom at the 4-position and an isopropyl group. The presence of these substituents enhances its reactivity and biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: Similar pyrazole derivatives have been reported to inhibit liver alcohol dehydrogenase, suggesting a potential role in metabolic regulation.
- Free Radical Mechanisms: The bromine atom may facilitate free radical bromination, affecting various biochemical pathways.
- Nucleophilic Substitution: The compound's structure allows for nucleophilic substitution reactions, which can lead to the formation of more complex bioactive molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: It has been investigated for its potential to combat various microbial infections.
- Anticancer Properties: Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives for anticancer potential, this compound was found to exhibit significant cytotoxicity against A549 lung cancer cells. The compound induced cell cycle arrest and apoptosis in a dose-dependent manner, with an IC50 value comparable to established anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Factors such as solubility and metabolic stability are crucial for its efficacy as a therapeutic agent. The incorporation of polar functional groups has been shown to enhance aqueous solubility, which is critical for drug formulation .
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPFIXULAMLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624881 | |
Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313735-62-5 | |
Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-isopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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